molecular formula C4H9BrO B1282357 1-Butanol, 2-bromo- CAS No. 24068-63-1

1-Butanol, 2-bromo-

Cat. No. B1282357
CAS RN: 24068-63-1
M. Wt: 153.02 g/mol
InChI Key: LMEOVPMTQBNCFK-UHFFFAOYSA-N
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Description

The compound "1-Butanol, 2-bromo-" commonly referred to as 1-bromobutane, is a brominated organic compound that is of interest in various chemical research areas. It is a molecule that has been studied for its surface behavior in mixtures with isomeric butanols, and its synthesis from 1-butanol has been explored in continuous-flow gas phase reactions .

Synthesis Analysis

The synthesis of 1-bromobutane has been achieved through a continuous-flow, gas phase process starting from 1-butanol. This process involves the use of aqueous hydrobromic acid and a catalytic reactor loaded with either zinc chloride or a phosphonium salt supported on silica gel. The reaction proceeds via a SN2 nucleophilic substitution mechanism, facilitated by the presence of a molten phase composed of the onium salt. This method has been shown to yield high selectivity for 1-bromobutane without the formation of transposition products .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 1-bromobutane, they do provide insights into the structures of related brominated compounds. For example, the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone have been studied, revealing details such as intramolecular hydrogen bonding and shifts in IR frequencies due to the presence of bromine atoms . These findings can indirectly inform the understanding of the molecular structure of 1-bromobutane.

Chemical Reactions Analysis

1-Bromobutane is a versatile reagent in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitutions. For instance, the synthesis of (Z)-1-bromo-2-methyl-1-butene from butanone involves a Wittig-Horner reaction, followed by bromine addition and debrominative decarboxylation, showcasing the reactivity of brominated intermediates . Additionally, the reaction of bromine with 2-phenyl-2-butanol or 2-phenyl-2-butene leads to the formation of 1-bromo-3-phenyl-2-butene, demonstrating the specificity of bromination reactions .

Physical and Chemical Properties Analysis

The surface behavior of 1-bromobutane in mixtures with isomeric butanols has been studied, indicating that the surface tensions of these mixtures vary with temperature. The study includes thermodynamic analysis of surface formation, which involves the calculation of excess surface compositions and excess properties of surface formation . These properties are crucial for understanding the interactions of 1-bromobutane at the interface of mixtures, which can be relevant in applications such as solvent systems and material processing.

Scientific Research Applications

Structural and Reaction Studies

  • Structure Analysis : The structure of bromo compounds formed from the action of bromine on 2-phenyl-2-butanol or 2-phenyl-2-butene, including compounds related to 1-butanol, 2-bromo-, was studied, revealing specific structural details (Mikhaĭlov & 'eva, 1960).

  • Surface Behavior Studies : Research on the surface tensions of 1-bromobutane with isomeric butanol mixtures provided insights into their surface behavior, contributing to understanding the thermodynamics of surface formation (Giner et al., 2005).

  • Calorimetric Analysis : The calorimetric behavior of primary bromobutanes with isomeric butanols was investigated, showing positive excess enthalpies and providing valuable thermodynamic data (Artigas et al., 2001).

  • Autoxidation Studies : Research on the autoxidation of optically active 1-bromo-2-methylbutane, related to 1-butanol, 2-bromo-, contributed to understanding the oxidation processes and reaction dynamics (Howard et al., 1977).

Combustion and Biofuel Research

  • Kinetic Combustion Model : A study presented a comprehensive chemical kinetic model for the four isomers of butanol, which is crucial for understanding the combustion properties of these compounds, including 1-butanol, 2-bromo- (Sarathy et al., 2012).

  • Butanol as a Biofuel : Research on fermentative butanol production by clostridia highlighted the potential of butanol, including derivatives like 1-butanol, 2-bromo-, as a bio-derived alternative fuel or blending agent (Lee et al., 2008).

  • Oxidation Kinetics in Biofuel Applications : A study on the oxidation kinetics of butanol-gasoline surrogate mixtures in a jet-stirred reactor provided insights into the combustion behavior of butanol, relevant to its derivatives like 1-butanol, 2-bromo- (Dagaut & Togbé, 2008).

  • Metabolic Engineering for Biofuel : The metabolic engineering of Escherichia coli for 1-butanol production demonstrated the potential of microbial synthesis for producing butanol derivatives, including 1-butanol, 2-bromo- (Atsumi et al., 2008).

Physical and Chemical Property Analysis

  • Viscosity Studies : Research on the viscosities of binary mixtures of 2-bromobutane and 2-bromo-2-methylpropane with isomeric butanols contributed to understanding the viscosity behaviors of these compounds, relevant to 1-butanol, 2-bromo- (Artigas et al., 2002).

  • Micelle Properties in Presence of Alcohols : The effect of alcohols, including butanol derivatives, on the properties of micellar systems was investigated, providing insights into the interactions and behaviors of these compounds in various environments (Candau & Zana, 1981).

  • Bronsted Acid Sites in Dehydration Reactions : A study on the genesis of Bronsted acid sites during the dehydration of 2-butanol on tungsten oxide catalysts shed light on the catalytic properties relevant to derivatives like 1-butanol, 2-bromo- (Baertsch et al., 2002).

  • Pervaporation Extraction of Butanol : Research on the extraction of 1-butanol from aqueous solutions by pervaporation highlighted the potential of this technique for the recovery and purification of butanol derivatives, including 1-butanol, 2-bromo- (Favre et al., 1996).

Mechanism of Action

The mechanism of action for the reactions involving 2-bromo-1-butanol typically involves a bimolecular elimination (E2) mechanism . This mechanism involves the base attacking a β-hydrogen on the β-carbon, forming a double bond and expelling the bromine as a bromide ion .

Safety and Hazards

2-Bromo-1-butanol is classified as a flammable liquid and vapor. It can cause skin irritation, respiratory irritation, and is suspected of causing cancer. It may damage fertility or the unborn child and may cause damage to organs (Liver) through prolonged or repeated exposure if inhaled .

Future Directions

The study of 2-bromo-1-butanol and similar compounds is important in organic chemistry, particularly in the context of understanding the mechanisms of reactions such as nucleophilic substitution and elimination . Future research may focus on further elucidating these mechanisms and exploring new synthetic applications for these types of compounds .

Biochemical Analysis

Biochemical Properties

1-Butanol, 2-bromo- plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. The bromine atom in 1-Butanol, 2-bromo- can influence the enzyme’s activity by altering the compound’s electronic properties, thereby affecting the enzyme-substrate binding affinity .

Cellular Effects

1-Butanol, 2-bromo- has various effects on cellular processes and functions. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of protein kinase C, an enzyme involved in regulating cell growth and differentiation. By affecting protein kinase C activity, 1-Butanol, 2-bromo- can alter downstream signaling pathways, leading to changes in gene expression and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of 1-Butanol, 2-bromo- involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes or proteins, leading to either inhibition or activation of their activity. For instance, the bromine atom in 1-Butanol, 2-bromo- can form hydrogen bonds or van der Waals interactions with amino acid residues in the active site of an enzyme, thereby influencing the enzyme’s catalytic activity. Additionally, 1-Butanol, 2-bromo- can affect gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Butanol, 2-bromo- can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that 1-Butanol, 2-bromo- can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity or cell signaling pathways .

Dosage Effects in Animal Models

The effects of 1-Butanol, 2-bromo- vary with different dosages in animal models. At low doses, this compound can act as a mild modulator of enzyme activity or cell signaling pathways. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of metabolic processes. Studies have shown that there is a threshold dose beyond which the adverse effects of 1-Butanol, 2-bromo- become more pronounced, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

1-Butanol, 2-bromo- is involved in various metabolic pathways, including those related to alcohol metabolism and bromine-containing compound metabolism. It interacts with enzymes such as alcohol dehydrogenase and cytochrome P450, which play key roles in the oxidation and detoxification of alcohols and halogenated compounds. These interactions can affect metabolic flux and the levels of metabolites in cells, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 1-Butanol, 2-bromo- is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, it may interact with specific transporters or binding proteins that facilitate its movement within cells. The distribution of 1-Butanol, 2-bromo- can affect its localization and accumulation in different cellular compartments, influencing its biochemical activity .

Subcellular Localization

The subcellular localization of 1-Butanol, 2-bromo- is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments or organelles, such as the cytoplasm, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications. The localization of 1-Butanol, 2-bromo- can affect its activity and function, as it may interact with different biomolecules in various subcellular environments .

properties

IUPAC Name

2-bromobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-2-4(5)3-6/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEOVPMTQBNCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539343
Record name 2-Bromobutan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24068-63-1
Record name 2-Bromo-1-butanol
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URL https://commonchemistry.cas.org/detail?cas_rn=24068-63-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanol, 2-bromo-
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Record name 1-Butanol, 2-bromo-
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Record name 2-Bromobutan-1-ol
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Record name 2-bromobutan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell me about the reactivity of 2-Bromobutan-1-ol with Phosphorus Tribromide?

A1: Research indicates that 2-Bromobutan-1-ol reacts with Phosphorus Tribromide (PBr3) to produce a mixture of products. [] Interestingly, this reaction yields not only the expected dibromide product but also a significant amount of monobromide. This suggests a degree of selectivity in the reaction mechanism, where the bromine atom from PBr3 doesn't always substitute both hydroxyl groups present in the starting material. Further investigation into the reaction conditions and mechanism could provide valuable insights into controlling the product distribution for this and similar reactions.

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